molecular formula C26H22N2O4S B14069481 1H-Pyrrole-1-acetic acid, 2-(4,5-bis(4-methoxyphenyl)-2-thiazolyl)-, 2-propynyl ester CAS No. 101001-50-7

1H-Pyrrole-1-acetic acid, 2-(4,5-bis(4-methoxyphenyl)-2-thiazolyl)-, 2-propynyl ester

Cat. No.: B14069481
CAS No.: 101001-50-7
M. Wt: 458.5 g/mol
InChI Key: IJPLCLPPWSWGNX-UHFFFAOYSA-N
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Description

1H-Pyrrole-1-acetic acid, 2-(4,5-bis(4-methoxyphenyl)-2-thiazolyl)-, 2-propynyl ester is a complex organic compound that features a pyrrole ring, a thiazole ring, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-1-acetic acid, 2-(4,5-bis(4-methoxyphenyl)-2-thiazolyl)-, 2-propynyl ester typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis or other pyrrole-forming reactions.

    Thiazole Ring Formation: The thiazole ring can be introduced via a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

    Coupling Reactions: The methoxyphenyl groups can be attached through Suzuki or Stille coupling reactions.

    Esterification: Finally, the esterification of the acetic acid moiety with 2-propynyl alcohol can be achieved using standard esterification techniques, such as Fischer esterification.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-1-acetic acid, 2-(4,5-bis(4-methoxyphenyl)-2-thiazolyl)-, 2-propynyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate or a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers or electronic materials.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-1-acetic acid, 2-(4,5-bis(4-methoxyphenyl)-2-thiazolyl)-, 2-propynyl ester would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-1-acetic acid derivatives: Compounds with similar pyrrole-acetic acid structures.

    Thiazole derivatives: Compounds containing the thiazole ring.

    Methoxyphenyl derivatives: Compounds with methoxy-substituted phenyl groups.

Uniqueness

1H-Pyrrole-1-acetic acid, 2-(4,5-bis(4-methoxyphenyl)-2-thiazolyl)-, 2-propynyl ester is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both pyrrole and thiazole rings, along with methoxyphenyl groups, makes it a versatile compound for various applications.

Properties

CAS No.

101001-50-7

Molecular Formula

C26H22N2O4S

Molecular Weight

458.5 g/mol

IUPAC Name

prop-2-ynyl 2-[2-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrrol-1-yl]acetate

InChI

InChI=1S/C26H22N2O4S/c1-4-16-32-23(29)17-28-15-5-6-22(28)26-27-24(18-7-11-20(30-2)12-8-18)25(33-26)19-9-13-21(31-3)14-10-19/h1,5-15H,16-17H2,2-3H3

InChI Key

IJPLCLPPWSWGNX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CN3CC(=O)OCC#C)C4=CC=C(C=C4)OC

Origin of Product

United States

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